molecular formula C8H19N2O4S+ B8138687 (Methoxycarbonylsulfamoyl)triethylammonium hydroxide

(Methoxycarbonylsulfamoyl)triethylammonium hydroxide

Cat. No.: B8138687
M. Wt: 239.32 g/mol
InChI Key: YSHOWEKUVWPFNR-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methoxycarbonylsulfamoyl)triethylammonium hydroxide typically involves the reaction of triethylamine with methoxycarbonylsulfamoyl chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(Methoxycarbonylsulfamoyl)triethylammonium hydroxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Dehydration Reactions: Common reagents include secondary and tertiary alcohols, diols, amino alcohols, and sugars.

    Substitution Reactions: Common nucleophiles include amines, thiols, and other nucleophilic species.

Major Products Formed

Mechanism of Action

The mechanism of action of (Methoxycarbonylsulfamoyl)triethylammonium hydroxide involves the activation of the methoxycarbonylsulfamoyl group, which facilitates the removal of water molecules from the substrate. This activation is achieved through the formation of a reactive intermediate that undergoes elimination to form the desired product . The molecular targets and pathways involved include the hydroxyl groups of alcohols and the amino groups of amino alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Methoxycarbonylsulfamoyl)triethylammonium hydroxide is unique due to its powerful dehydration capability, making it highly effective in the synthesis of complex organic molecules. Its ability to act as a dehydration agent for a wide range of substrates sets it apart from other similar compounds .

Properties

IUPAC Name

triethyl(methoxycarbonylsulfamoyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4S/c1-5-10(6-2,7-3)15(12,13)9-8(11)14-4/h5-7H2,1-4H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHOWEKUVWPFNR-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)S(=O)(=O)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N2O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29684-56-8
Record name (Methoxycarbonylsulfamoyl)triethylammonium Hydroxide Inner Salt
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